molecular formula C16H22N4O2S B6623537 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline

6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline

货号 B6623537
分子量: 334.4 g/mol
InChI 键: NKOMASNROWTSSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline, also known as MPQ, is a potent and selective inhibitor of the cGMP-dependent protein kinase type Iα (PKG-Iα). PKG-Iα is an important protein kinase that plays a crucial role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and cardiac contractility. MPQ has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, pulmonary arterial hypertension, and erectile dysfunction.

作用机制

6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline exerts its pharmacological effects by selectively inhibiting the activity of PKG-Iα. PKG-Iα is a serine/threonine protein kinase that plays a crucial role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and cardiac contractility. 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline binds to the ATP-binding site of PKG-Iα and blocks its activity, leading to a decrease in cGMP-mediated signaling.
Biochemical and Physiological Effects:
6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has been shown to have various biochemical and physiological effects, such as vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. These effects are mediated by the inhibition of PKG-Iα activity and the subsequent decrease in cGMP-mediated signaling. 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has also been shown to have anti-inflammatory and anti-proliferative effects in various cell types.

实验室实验的优点和局限性

6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has several advantages for lab experiments, such as its high potency and selectivity for PKG-Iα, which allows for precise modulation of cGMP-mediated signaling. However, 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline also has some limitations, such as its poor solubility in water and its potential for off-target effects on other protein kinases.

未来方向

There are several potential future directions for research on 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline and its therapeutic applications. One area of research is the development of new analogs of 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the role of PKG-Iα in various diseases and the development of new therapeutic strategies based on the modulation of cGMP-mediated signaling. Finally, there is a need for further studies on the safety and efficacy of 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline in preclinical and clinical settings.

合成方法

The synthesis of 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with 2-methylsulfonyl chloride to form 2-methylsulfonylbenzonitrile. This intermediate is then reacted with propylpiperazine in the presence of a catalyst to form 4-propylpiperazin-1-yl-2-methylsulfonylbenzonitrile. Finally, this intermediate is reacted with 2-chloro-6-methylquinazoline in the presence of a base to form 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline.

科学研究应用

6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, pulmonary arterial hypertension, and erectile dysfunction. It has been shown to be a potent and selective inhibitor of PKG-Iα, which is an important protein kinase that plays a crucial role in regulating various physiological processes. 6-Methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline has been used in various in vitro and in vivo studies to investigate the role of PKG-Iα in various diseases and to develop new therapeutic strategies.

属性

IUPAC Name

6-methylsulfonyl-4-(4-propylpiperazin-1-yl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-3-6-19-7-9-20(10-8-19)16-14-11-13(23(2,21)22)4-5-15(14)17-12-18-16/h4-5,11-12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMASNROWTSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。